molecular formula C5H11OP B6233301 1-(dimethylphosphoryl)prop-1-ene CAS No. 2559530-24-2

1-(dimethylphosphoryl)prop-1-ene

Cat. No.: B6233301
CAS No.: 2559530-24-2
M. Wt: 118.11 g/mol
InChI Key: UQADIYVNLSOAKN-SNAWJCMRSA-N
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Description

1-(Dimethylphosphoryl)prop-1-ene is a chemical compound with the molecular formula C5H11OP. It is a colorless and slightly oily liquid primarily used as a soil fumigant due to its nematicidal properties. The compound is also known for its applications in various scientific research fields.

Preparation Methods

The synthesis of 1-(dimethylphosphoryl)prop-1-ene involves several synthetic routes and reaction conditions. One common method includes the reaction of prop-1-ene with dimethylphosphoryl chloride under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained with high purity . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.

Chemical Reactions Analysis

1-(Dimethylphosphoryl)prop-1-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions include phosphine oxides and other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of phosphine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, resulting in the formation of substituted phosphine oxides.

Scientific Research Applications

1-(Dimethylphosphoryl)prop-1-ene has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the formation of phosphine oxides and related compounds.

    Biology: The compound’s nematicidal properties make it useful in studies related to soil health and pest control.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development and as a precursor for bioactive compounds.

    Industry: It is used in the production of agricultural chemicals and other industrial products.

Mechanism of Action

The mechanism of action of 1-(dimethylphosphoryl)prop-1-ene involves its interaction with molecular targets and pathways. The compound exerts its effects by inhibiting specific enzymes and disrupting cellular processes in nematodes, leading to their death. The molecular targets include enzymes involved in metabolic pathways, and the disruption of these pathways results in the compound’s nematicidal activity .

Comparison with Similar Compounds

1-(Dimethylphosphoryl)prop-1-ene can be compared with other similar compounds, such as:

    2-(Dimethylphosphoryl)prop-1-ene: This compound has a similar structure but differs in the position of the phosphoryl group.

    3-(Dimethylphosphoryl)prop-1-ene: Another structurally related compound with the phosphoryl group at a different position.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and biological activity, making it valuable for various applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 1-(dimethylphosphoryl)prop-1-ene can be achieved through a three-step process involving the conversion of propene to 1-bromo-3-chloropropane, followed by reaction with trimethylphosphite to form 1-(dimethylphosphoryl)propan-3-ol, and finally dehydration of the alcohol to yield the desired product.", "Starting Materials": [ "Propene", "Bromine", "Chlorine", "Trimethylphosphite", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: Propene is reacted with bromine and chlorine in the presence of sunlight to yield 1-bromo-3-chloropropane.", "Step 2: 1-bromo-3-chloropropane is then reacted with trimethylphosphite in the presence of sodium hydroxide to form 1-(dimethylphosphoryl)propan-3-ol.", "Step 3: The alcohol is dehydrated using sulfuric acid to yield 1-(dimethylphosphoryl)prop-1-ene." ] }

CAS No.

2559530-24-2

Molecular Formula

C5H11OP

Molecular Weight

118.11 g/mol

IUPAC Name

(E)-1-dimethylphosphorylprop-1-ene

InChI

InChI=1S/C5H11OP/c1-4-5-7(2,3)6/h4-5H,1-3H3/b5-4+

InChI Key

UQADIYVNLSOAKN-SNAWJCMRSA-N

Isomeric SMILES

C/C=C/P(=O)(C)C

Canonical SMILES

CC=CP(=O)(C)C

Purity

95

Origin of Product

United States

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